

# Application Notes & Protocols: Simultaneous Estimation of Grazoprevir and Elbasvir

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the simultaneous quantification of **Grazoprevir** and Elbasvir in pharmaceutical formulations. The protocols detailed below are based on established and published methodologies, offering robust and reliable approaches for quality control and research purposes.

### Introduction

**Grazoprevir**, a potent NS3/4A protease inhibitor, and Elbasvir, an NS5A inhibitor, are coformulated as a fixed-dose combination for the treatment of chronic Hepatitis C virus (HCV) infection.[1][2][3] Accurate and precise analytical methods are crucial for ensuring the quality, efficacy, and safety of this combination therapy. This document outlines protocols for two widely used analytical techniques: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.

# Method 1: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a highly specific and sensitive method for the simultaneous determination of **Grazoprevir** and Elbasvir. Several validated methods have been reported, offering flexibility in terms of chromatographic conditions.



## **Data Presentation: Comparison of Reported RP-HPLC Methods**



Parameter	Method A	Method B	Method C	Method D	Method E
Stationary Phase (Column)	Kromosil C18 (250 x 4.6 mm, 5μm)[4] [5]	BDS Hypersil C18[6][7]	Zodiac C18 (150 x 4.6 mm, 5μm)[8]	Inertsil ODS 3V[2]	Sunsil C18 (250 mm x 4.6 mm, 5 µm)[9]
Mobile Phase	Buffer: Acetonitrile (45:55 v/v) (Buffer: Di- Potassium Hydrogen Ortho Phosphate) [4][5]	Acetonitrile: Methanol (50:50, v/v)[6] [10]	0.1% Orthophosph oric acid: Acetonitrile (50:50 v/v)[8]	0.1% OPA and Methanol (50:50)[3]	0.1M NaH2PO4: Methanol (60:40 v/v), pH 4.0[9]
Flow Rate	1.0 mL/min[4] [5]	1.0 mL/min[6] [10]	1.0 mL/min[8]	1.0 mL/min[3]	1.2 mL/min[9]
Detection Wavelength	215 nm[4][5]	253 nm[6][10]	260 nm[2][7] [8][11]	225 nm[3]	260 nm[9]
Retention Time (Grazoprevir)	3.004 min[4] [5]	Not Specified	3.30 min[8]	1.867 min[3]	Not Specified
Retention Time (Elbasvir)	2.503 min[4] [5]	Not Specified	2.32 min[8]	2.812 min[3]	Not Specified
Linearity Range (Grazoprevir)	25-150 μg/mL[7]	1-20 μg/mL[6] [10]	25-150 μg/mL	50-150 μg/mL[9]	25-150 μg/mL
Linearity Range (Elbasvir)	12.5-75 μg/mL[7]	1-20 μg/mL[6] [10]	12.5-75 μg/mL	25-75 μg/mL[9]	12.5-75 μg/mL
% Recovery (Grazoprevir)	98.17%[4][5]	Not Specified	99.49%[8]	~100%[3]	100.08%-100 .45%[9]



% Recovery (Elbasvir)	99.83%[4][5]	Not Specified	100.16%[8]	~100%[3]	99.60%-100. 06%[9]
LOD (Grazoprevir)	0.73 μg/mL[4] [5]	Not Specified	0.28 μg/mL[8]	0.290 μg/mL[9]	0.53 μg/mL[12]
LOQ (Grazoprevir)	0.24 μg/mL[4] [5]	Not Specified	0.86 μg/mL[8]	0.968 μg/mL[9]	1.633 μg/mL[12]
LOD (Elbasvir)	0.19 μg/mL[4] [5]	Not Specified	0.30 μg/mL[8]	0.137 μg/mL[9]	0.81 μg/mL[12]
LOQ (Elbasvir)	0.06 μg/mL[4] [5]	Not Specified	0.92 μg/mL[8]	0.574 μg/mL[9]	2.46 μg/mL[12]

## **Experimental Protocol: RP-HPLC**

This protocol provides a generalized procedure based on the commonly reported parameters. It is recommended to optimize the method for your specific instrumentation and laboratory conditions.

- 1. Materials and Reagents
- Grazoprevir and Elbasvir reference standards
- HPLC grade Acetonitrile
- HPLC grade Methanol
- Di-Potassium Hydrogen Ortho Phosphate or Orthophosphoric acid (for buffer preparation)
- · HPLC grade water
- Pharmaceutical dosage form (e.g., Zepatier® tablets)
- 2. Instrumentation
- HPLC system with a UV-Vis or Photodiode Array (PDA) detector

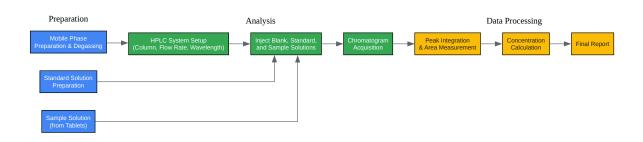


- C18 analytical column (e.g., 250 x 4.6 mm, 5 μm)
- Ultrasonic bath
- 0.45 µm membrane filters
- 3. Preparation of Mobile Phase
- Prepare the desired mobile phase composition by accurately mixing the specified volumes of buffer and organic solvent (e.g., Buffer:Acetonitrile 45:55 v/v).
- Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration.
- 4. Preparation of Standard Stock Solutions
- Accurately weigh about 100 mg of Grazoprevir and 50 mg of Elbasvir reference standards and transfer to separate 100 mL volumetric flasks.
- Dissolve the standards in a suitable diluent (e.g., Methanol or mobile phase) and make up the volume to the mark. This will give stock solutions of 1000 μg/mL for Grazoprevir and 500 μg/mL for Elbasvir.
- From these stock solutions, prepare a mixed working standard solution of a suitable concentration (e.g., 100 μg/mL of **Grazoprevir** and 50 μg/mL of Elbasvir) by diluting with the mobile phase.[8]
- 5. Preparation of Sample Solution
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 100 mg of Grazoprevir (and 50 mg of Elbasvir) and transfer to a 100 mL volumetric flask.[6]
- Add about 70 mL of the diluent and sonicate for 15-20 minutes to ensure complete dissolution of the drugs.[6]
- Make up the volume to the mark with the diluent.



- Filter the solution through a 0.45 µm membrane filter.
- Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range of the method.
- 6. Chromatographic Analysis
- Set the chromatographic conditions as per the selected method (refer to the data table).
- Inject 20 μL of the blank (mobile phase), standard, and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak areas for Grazoprevir and Elbasvir.
- 7. Calculation
- Calculate the amount of **Grazoprevir** and Elbasvir in the sample using the following formula:

### **Workflow Diagram: RP-HPLC Analysis**



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Caption: Workflow for RP-HPLC analysis of Grazoprevir and Elbasvir.



## **Method 2: UV-Visible Spectrophotometry**

UV-Visible spectrophotometry offers a simpler and more rapid alternative for the simultaneous estimation of **Grazoprevir** and Elbasvir, particularly for routine quality control. Several chemometric-assisted methods have been developed to resolve the spectral overlap between the two drugs.[13][14][15][16]

Data Presentation: Comparison of Reported UV-

**Spectrophotometric Methods** 

Parameter	Method F (Dual Wavelength)	Method G (Simultaneous Equation)	
Principle	The absorbance difference between two wavelengths is directly proportional to the concentration of the component of interest, while being zero for the other component.[13][14]	The concentration of each component is calculated by solving simultaneous equations using the absorbance values at the $\lambda$ max of each drug.[16]	
Wavelengths for Grazoprevir	375 nm and 334.5 nm[13][14]	253 nm (λmax of Grazoprevir) [16]	
Wavelengths for Elbasvir	351 nm and 315 nm[13][14]	369 nm (λmax of Elbasvir)[16]	
Solvent	Methanol	Not Specified	
Linearity Range	Not Specified	Not Specified	
Application	Pharmaceutical Dosage Form[13][14]	Pharmaceutical Dosage Form[16]	

# Experimental Protocol: UV-Visible Spectrophotometry (Dual Wavelength Method)

- 1. Materials and Reagents
- Grazoprevir and Elbasvir reference standards



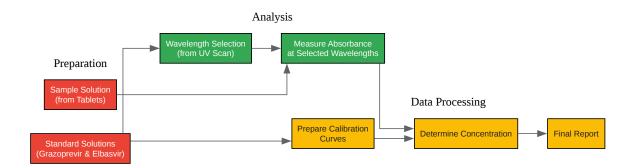
- Methanol (Spectroscopic grade)
- Pharmaceutical dosage form (e.g., Zepatier® tablets)
- 2. Instrumentation
- UV-Visible Spectrophotometer with a matched pair of 1 cm quartz cuvettes
- 3. Preparation of Standard Stock Solutions
- Accurately weigh 10 mg each of Grazoprevir and Elbasvir reference standards and dissolve in separate 100 mL volumetric flasks with methanol to get stock solutions of 100 μg/mL.
- 4. Selection of Wavelengths
- Scan the standard solutions of **Grazoprevir** and Elbasvir in the UV range (200-400 nm).
- For the determination of Grazoprevir, select two wavelengths where the absorbance of Elbasvir is the same.
- For the determination of Elbasvir, select two wavelengths where the absorbance of **Grazoprevir** is the same (e.g., 351 nm and 315 nm).[13][14]
- 5. Preparation of Sample Solution
- Prepare the sample solution as described in the RP-HPLC protocol, using methanol as the solvent.
- Dilute the final solution to obtain a concentration within the Beer-Lambert's law range.
- 6. Spectrophotometric Measurement
- For the estimation of Elbasvir, measure the absorbance of the sample solution at 351 nm and 315 nm and calculate the difference.
- For the estimation of **Grazoprevir**, measure the absorbance of the sample solution at the two selected wavelengths for **Grazoprevir** and calculate the difference.



#### 7. Calculation

- Prepare calibration curves for both drugs using their respective absorbance differences at the selected wavelengths.
- Determine the concentration of **Grazoprevir** and Elbasvir in the sample solution from their respective calibration curves.

## **Workflow Diagram: UV-Spectrophotometric Analysis**



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Caption: Workflow for UV-Vis spectrophotometric analysis.

### Conclusion

The described RP-HPLC and UV-Visible spectrophotometric methods are suitable for the simultaneous estimation of **Grazoprevir** and Elbasvir in pharmaceutical dosage forms. The choice of method will depend on the specific requirements of the analysis, with HPLC offering higher selectivity and sensitivity, and UV spectrophotometry providing a more rapid and economical option for routine analysis. All methods should be properly validated according to ICH guidelines before implementation in a quality control laboratory.



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